molecular formula C12H14N2O B12884897 N-Benzyl-1-(oxazol-5-yl)ethanamine

N-Benzyl-1-(oxazol-5-yl)ethanamine

Cat. No.: B12884897
M. Wt: 202.25 g/mol
InChI Key: ZSARXJIZVOFQHO-UHFFFAOYSA-N
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Description

N-Benzyl-1-(oxazol-5-yl)ethanamine is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or imines . This reaction is known for its high yield and efficiency.

Industrial Production Methods

Industrial production methods for oxazole derivatives, including N-Benzyl-1-(oxazol-5-yl)ethanamine, often involve microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of oxazole compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(oxazol-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazolines .

Scientific Research Applications

N-Benzyl-1-(oxazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-1-(oxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.

    Oxazoline: A reduced form of oxazole with a saturated ring.

Uniqueness

N-Benzyl-1-(oxazol-5-yl)ethanamine is unique due to the presence of the benzyl and ethanamine groups, which can enhance its biological activity and specificity compared to other oxazole derivatives .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-benzyl-1-(1,3-oxazol-5-yl)ethanamine

InChI

InChI=1S/C12H14N2O/c1-10(12-8-13-9-15-12)14-7-11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3

InChI Key

ZSARXJIZVOFQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CO1)NCC2=CC=CC=C2

Origin of Product

United States

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